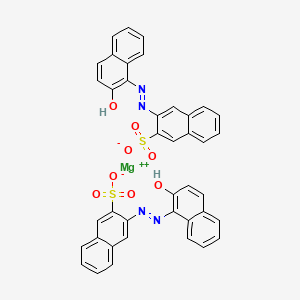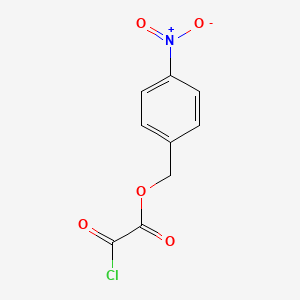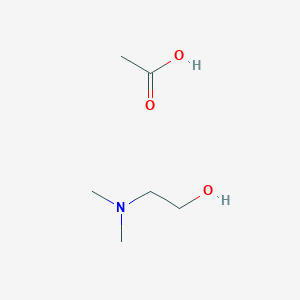
7-iodo-1,6-dimethyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-iodo-1,6-dimethyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of iodine and methyl groups on the indazole ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transition Metal-Catalyzed Reactions: One common method involves the use of transition metals like copper or palladium to catalyze the formation of the indazole ring.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without the need for a catalyst or solvent.
Iodine-Mediated Reactions: Iodine can be used to mediate intramolecular aryl and sp3 C-H amination, leading to the formation of the indazole ring.
Industrial Production Methods: Industrial production methods for 7-iodo-1,6-dimethyl-1H-indazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methyl groups may be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to modify the iodine substituent, potentially converting it to a hydrogen or other functional groups.
Substitution: The iodine atom in 7-iodo-1,6-dimethyl-1H-indazole can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of deiodinated products or other reduced derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 7-iodo-1,6-dimethyl-1H-indazole is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, indazole derivatives are studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways .
Medicine: Indazole compounds, including this compound, are investigated for their potential therapeutic properties. They have shown promise in the treatment of cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, these compounds are used in the development of agrochemicals, dyes, and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 7-iodo-1,6-dimethyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and methyl groups can influence the compound’s binding affinity and selectivity. For example, indazole derivatives have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
Comparison with Similar Compounds
1H-indazole: The parent compound without any substituents.
1,6-dimethyl-1H-indazole: Similar structure but lacks the iodine atom.
7-bromo-1,6-dimethyl-1H-indazole: Similar structure with a bromine atom instead of iodine.
Uniqueness: 7-iodo-1,6-dimethyl-1H-indazole is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to other indazole derivatives. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C9H9IN2 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
7-iodo-1,6-dimethylindazole |
InChI |
InChI=1S/C9H9IN2/c1-6-3-4-7-5-11-12(2)9(7)8(6)10/h3-5H,1-2H3 |
InChI Key |
SGESBFNXFGVNIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NN2C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


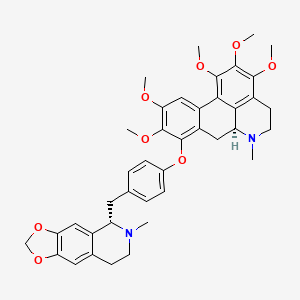

![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
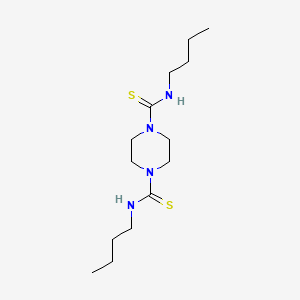
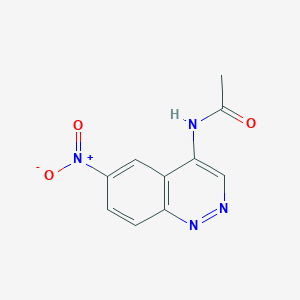
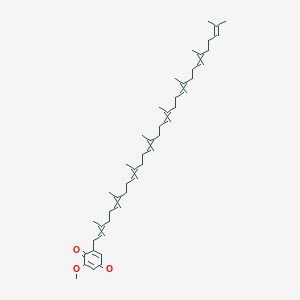

![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
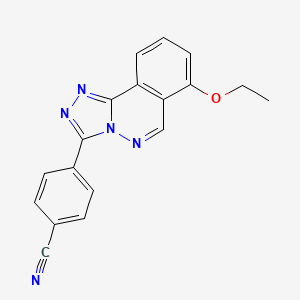
![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)

